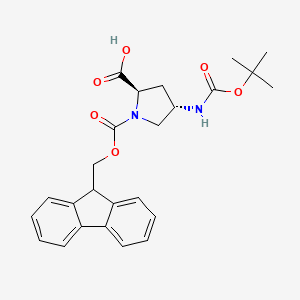

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

Description

This compound is a stereospecific pyrrolidine derivative extensively utilized in peptide synthesis and medicinal chemistry. Its structure features two orthogonal protecting groups:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) at the pyrrolidine nitrogen (position 1), enabling selective deprotection under basic conditions.

- Boc (tert-butoxycarbonyl) at the 4-amino position, removable under acidic conditions .

Properties

CAS No. |

1820570-42-0 |

|---|---|

Molecular Formula |

C25H27N2O6- |

Molecular Weight |

451.5 g/mol |

IUPAC Name |

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-15-12-21(22(28)29)27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/p-1/t15-,21+/m0/s1 |

InChI Key |

FJEXPICLVWOJSE-YCRPNKLZSA-M |

SMILES |

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group and the carboxyl group with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process and reduce human error .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Fmoc groups under acidic or basic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DIC and HOBt.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal, while piperidine is used for Fmoc group removal.

Coupling: DIC and HOBt are frequently used to activate the carboxyl group for peptide bond formation.

Major Products

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of this compound is in the synthesis of peptides. The presence of both Fmoc and Boc protecting groups allows for selective deprotection during peptide synthesis, facilitating the assembly of complex peptide sequences. This versatility is crucial for synthesizing peptides with specific biological activities.

Case Study:

In a study published in the Journal of Peptide Science, researchers utilized (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid to synthesize a cyclic peptide that demonstrated enhanced stability and bioactivity compared to linear counterparts .

Drug Development

The compound's structure enables its use as a building block in drug development, particularly for creating inhibitors or modulators of various biological targets. Its ability to form stable interactions with proteins makes it a candidate for developing therapeutics against diseases like cancer and neurodegenerative disorders.

Data Table: Drug Development Applications

| Compound Name | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| Cyclic Peptide A | Cancer | Inhibition of cell proliferation | |

| Inhibitor B | Alzheimer's Disease | Modulation of amyloid-beta aggregation |

Polymer Chemistry

The compound has also been explored in polymer chemistry as a monomer for synthesizing functionalized polymers. These polymers can be tailored for specific applications such as drug delivery systems or as scaffolds in tissue engineering.

Case Study:

A research group reported the use of (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid in creating biodegradable polymers that release therapeutic agents in a controlled manner .

Mechanism of Action

The mechanism of action of (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid involves the protection of functional groups during peptide synthesis. The Boc and Fmoc groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The molecular targets are the amino and carboxyl groups of amino acids, and the pathways involved include the activation of carboxyl groups and the formation of amide bonds .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and physicochemical properties:

Structural and Functional Differences

Substituent Effects

- Boc vs. tert-Butoxy: The main compound’s Boc-amino group at position 4 provides a reactive amine post-deprotection, whereas analogs with tert-butoxy (e.g., CAS 122996-47-8) lack this functionality, limiting their utility in sequential coupling .

- Hydrophobic Modifications : Palmitamide (CAS 458547-19-8) and 4-fluoro-benzyl (CAS 959576-18-2) substituents increase lipophilicity, aiding membrane penetration or aggregation prevention in peptides .

Stereochemical Impact

- The (2R,4S) configuration of the main compound induces a distinct spatial arrangement compared to (2S,4R) or (2R,4R) isomers. For example, reversed stereochemistry (e.g., 2R,4R in ) alters hydrogen-bonding patterns and conformational flexibility, affecting peptide secondary structures.

Biological Activity

The compound (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid, often referred to as Fmoc-pyrrolidine derivative, is a complex organic molecule with significant implications in medicinal chemistry and biochemistry. This article presents a detailed overview of its biological activity, including research findings, case studies, and a comparative analysis of its structural features.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₉N₃O₄

- Molecular Weight : 355.36 g/mol

- CAS Number : 1820570-42-0

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective moiety in peptide synthesis. The presence of the tert-butoxycarbonyl (Boc) group further enhances its stability and reactivity during chemical transformations.

Research indicates that the compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and signaling pathways.

- Protein Interaction : The Fmoc group allows for selective binding to proteins, facilitating studies on enzyme mechanisms and protein interactions.

- Antiviral Properties : Preliminary studies suggest potential antiviral activity against several viruses, including HIV and HCV, by interfering with viral replication processes.

Case Studies

- Antiviral Activity :

- Cancer Research :

- Neuroprotective Effects :

Comparative Analysis of Related Compounds

The biological activity of (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid can be compared to other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Fmoc-Hyp-OH | Hydroxyproline derivative | Significant enzyme inhibition |

| Boc-Pyrrolidine | Simple pyrrolidine structure | Limited biological activity |

| Fmoc-Piperidine | Piperidine ring structure | Moderate protein interaction |

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions starting from readily available amino acids. Key steps include:

- Protection of the amino group using Boc.

- Fmoc protection for selective reactions.

- Formation of the pyrrolidine ring through cyclization.

This synthetic versatility makes it valuable in peptide synthesis and drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.